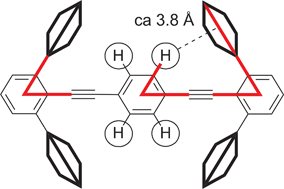Symmetry and polar-π effects on the dynamics of enshrouded aryl-alkyne molecular rotors†
Chemical Science Pub Date: 2010-05-24 DOI: 10.1039/C0SC00117A
Abstract
The central ring of a 1,4-bis(arylethynyl)arene (


Recommended Literature
- [1] Microfluidic 68Ga-labeling: a proof of principle study
- [2] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [3] Front cover
- [4] 3-Methyl-α-himachalene is confirmed, and the relative stereochemistry defined, by synthesis as the sex pheromone of the sandfly Lutzomyia longipalpis from Jacobina, Brazil
- [5] Effects of Cu2+ incorporation on ZnAl-layered double hydroxide
- [6] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
- [7] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†
- [8] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [9] Mechanical-tuning of the cooperativity of SC particles via the matrix crystallization and related size effects†‡
- [10] Green synthesis of reduced graphene oxide/nanopolypyrrole composite: characterization and H2O2 determination in urine†

Journal Name:Chemical Science
Research Products
-
CAS no.: 390-28-3
-
CAS no.: 78-27-3
-
CAS no.: 4431-01-0
-
(dimethoxymethyl)dimethylamine
CAS no.: 4637-24-5
-
CAS no.: 3920-50-1
-
4-Tert-Butyl-2,6-dinitrophenol
CAS no.: 4097-49-8
-
CAS no.: 383-29-9









